molecular formula C13H11ClN6OS B13374666 N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide

N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide

Cat. No.: B13374666
M. Wt: 334.79 g/mol
InChI Key: XJXMQVWMMHDNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a triazolo[4,3-a]pyrimidine core linked via a sulfanyl group to an acetamide scaffold substituted with a 5-chloro-2-pyridinyl moiety. The chlorine atom at the pyridinyl position and the methyl group on the triazolo-pyrimidine ring may influence electronic properties, solubility, and target binding efficiency.

Properties

Molecular Formula

C13H11ClN6OS

Molecular Weight

334.79 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11ClN6OS/c1-8-4-12(20-7-16-19-13(20)17-8)22-6-11(21)18-10-3-2-9(14)5-15-10/h2-5,7H,6H2,1H3,(H,15,18,21)

InChI Key

XJXMQVWMMHDNAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the pyridine and triazolopyrimidine rings, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) bridge serves as a nucleophilic site for alkylation or arylation reactions. Key observations:

Reaction Conditions Products References
Alkylation with methyl iodideDMF, K₂CO₃, 60°C, 6 hrsS-Methyl derivative: N-(5-chloro-2-pyridinyl)-2-[(7-methyl triazolo[4,3-a]pyrimidin-5-yl)methylsulfanyl]acetamide
Arylation with 4-fluorobenzyl bromideAcetonitrile, TEA, reflux, 12 hrsS-Aryl derivative with enhanced lipophilicity

Mechanistic Insight : The reaction proceeds via deprotonation of the sulfanyl group, forming a thiolate intermediate that attacks electrophilic reagents.

Oxidation of Sulfanyl to Sulfonyl/Sulfinyl Groups

Controlled oxidation modifies the sulfur center, altering electronic properties and biological activity:

Oxidizing Agent Conditions Product Yield References
H₂O₂ (30%)Acetic acid, 50°C, 3 hrsSulfoxide derivative78%
mCPBADCM, 0°C, 1 hrSulfone derivative: N-(5-chloro-2-pyridinyl)-2-[(7-methyl triazolo[4,3-a]pyrimidin-5-yl)sulfonyl]acetamide92%

Applications : Sulfone derivatives exhibit improved metabolic stability in pharmacokinetic studies.

Cyclization Reactions

The triazolo-pyrimidine core participates in ring-forming reactions under acidic or basic conditions:

Reagents Conditions Product Notes
POCl₃Reflux, 8 hrsFormation of fused pyrimido-triazolo-oxazine ringEnhanced DNA-binding affinity
CuI, L-proline, K₂CO₃DMSO, 100°C, 24 hrsIntramolecular C–N coupling to generate bicyclic analogsCatalyzed by copper(I)

Structural Confirmation : Cyclized products characterized via X-ray crystallography and NMR .

Hydrolysis of the Acetamide Moiety

Acid/base-mediated cleavage of the acetamide group generates carboxylic acid intermediates:

Conditions Products Application
6M HCl, reflux, 12 hrs2-[(7-Methyl triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetic acidPrecursor for prodrug synthesis
NaOH (2M), EtOH, 70°C, 6 hrsSodium salt of the carboxylic acidImproved aqueous solubility

Metal-Catalyzed Cross-Coupling Reactions

The pyridinyl and triazolo-pyrimidine rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Catalyst Substrates Products
Suzuki couplingPd(PPh₃)₄5-Bromo-pyridinyl derivativesBiaryl analogs with extended π-conjugation
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAryl halidesN-Aryl derivatives with modified H-bonding

Key Finding : Biaryl analogs show 3.5-fold increased inhibitory activity against DNA-PK in cellular assays .

Functionalization of the Triazole Ring

The 1,2,4-triazole moiety undergoes regioselective modifications:

Reaction Outcome Biological Impact
N-Alkylation with propargyl bromideIntroduction of alkyne handles for click chemistryEnables bioconjugation strategies
Acylation with acetyl chlorideEnhanced electron-withdrawing effects on the triazole ringModulates kinase inhibition

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the triazole and pyrimidine rings:

Conditions Product Stability
UV light (254 nm), 2 hrsFused tetracyclic adductStable under physiological conditions

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or immune system.

    Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme, altering its conformation, or inhibiting its function.

Comparison with Similar Compounds

Substituent Effects on the Triazole Ring

  • Allyl vs. Ethyl vs. Methyl Groups: N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the triazolo-pyrimidine core with a simpler triazole ring. The 7-methyl group on the triazolo-pyrimidine in the target compound likely improves metabolic stability compared to non-methylated analogs like those in and .

Pyridine/Pyrimidine Modifications

  • Chlorine Substitution : The 5-chloro-2-pyridinyl group in the target compound contrasts with the 5-fluoropyridinyl and dichloropyrimidinyl substituents in compounds from and . Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to fluorine .
  • Furan vs.

Sulfanyl Acetamide Derivatives: Functional Group Impact

  • Sulfanyl Linkage : The sulfanyl (-S-) bridge in the target compound is conserved across analogs (e.g., ). This group enhances conformational flexibility and may facilitate hydrogen bonding with biological targets .
  • N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide () introduces a trifluoromethyl group, which improves metabolic resistance and membrane permeability compared to the target compound’s chloro-pyridinyl group .

Discussion of Key Findings

Structural Stability: The methyl group on the triazolo-pyrimidine in the target compound may confer greater resistance to oxidative metabolism compared to non-methylated analogs (e.g., ) .

Solubility Considerations : Chlorine and pyridine substituents () likely reduce aqueous solubility compared to polar groups like the furan in .

Biological Activity

N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

N 5 chloro 2 pyridinyl 2 7 methyl 1 2 4 triazolo 4 3 a pyrimidin 5 yl sulfanyl acetamide\text{N 5 chloro 2 pyridinyl 2 7 methyl 1 2 4 triazolo 4 3 a pyrimidin 5 yl sulfanyl acetamide}

Research indicates that this compound acts primarily as a kinase inhibitor , affecting various signaling pathways crucial for cell proliferation and survival. Specifically, it has been shown to inhibit certain protein kinases which play a role in cancer cell growth and metastasis.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits significant cytotoxic effects against various cancer cell lines (e.g., MCF7, A549) .
Antimicrobial Properties Demonstrates moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition Inhibits specific kinases involved in tumor progression and inflammation .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • In a study assessing the compound's effects on MCF7 breast cancer cells, it showed an IC50 value of approximately 0.01 µM, indicating potent antitumor properties .
    • Another study reported significant inhibition of cell proliferation in A549 lung cancer cells with an IC50 value of 26 µM .
  • Antimicrobial Activity :
    • The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations (EC50 values ranging from 7.2 μg/mL to 89.8 μg/mL) .
  • Kinase Inhibition :
    • A detailed screening against a panel of kinases revealed that the compound selectively inhibited PI5P4Kγ with a KD value of 7.1 nM, highlighting its potential as a targeted therapy for conditions involving aberrant kinase activity .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield improvement?

Answer: The compound is typically synthesized via alkylation of thiol-containing intermediates with α-chloroacetamides under basic conditions (e.g., KOH in ethanol) . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves acetamide derivatives .
    Yield improvements (10–15%) are achieved by isolating intermediates (e.g., triazolopyrimidin-5-thiol) prior to alkylation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • 1H NMR : Prioritize signals for the pyridinyl proton (δ 8.2–8.5 ppm), triazolopyrimidine methyl group (δ 2.4–2.6 ppm), and acetamide NH (δ 10.1–10.3 ppm) .
  • IR spectroscopy : Confirm sulfanyl (C–S) stretch at ~650 cm⁻¹ and acetamide C=O at ~1680 cm⁻¹ .
  • LC-MS : Monitor molecular ion peaks ([M+H]+) matching the molecular weight (e.g., m/z ~390 for C₁₅H₁₂ClN₅OS) .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design and optimization of novel derivatives of this acetamide scaffold?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model sulfanyl-acetamide bond formation and identify transition-state barriers .
  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) by simulating interactions between the triazolopyrimidine core and hydrophobic binding pockets .
  • Machine learning : Train models on existing SAR data to prioritize derivatives with enhanced metabolic stability or solubility .

Q. What strategies are recommended for resolving contradictory biological activity data observed between in vitro and in vivo studies of related triazolopyrimidine acetamides?

Answer:

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite formation to identify discrepancies (e.g., rapid in vivo hydrolysis of the acetamide group) .
  • Dose-response alignment : Adjust in vitro assay concentrations to mirror in vivo tissue exposure levels.
  • Mechanistic studies : Use knockout animal models to validate target engagement and rule off-target effects .

Q. What innovative methodologies exist for studying the reaction mechanisms underlying the formation of the sulfanyl-acetamide bond in this compound?

Answer:

  • Isotopic labeling : Track sulfur migration using ³⁴S-labeled intermediates in tandem mass spectrometry .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to elucidate rate-determining steps .
  • In situ FTIR : Monitor real-time bond formation (e.g., C–S stretching frequencies) during alkylation .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the triazolopyrimidine core and sulfanyl-acetamide side chain?

Answer:

  • Core modifications : Substitute the 7-methyl group with halogens (e.g., F, Cl) to assess steric/electronic effects on target binding .
  • Side-chain variations : Replace the pyridinyl group with heterocycles (e.g., pyrazinyl) to modulate solubility and bioavailability .
  • Bioisosteric replacement : Swap the sulfanyl group with sulfone or phosphonate moieties to enhance metabolic stability .

Q. What experimental and computational tools are available to assess the metabolic stability of this compound in preclinical models?

Answer:

  • In vitro assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated degradation .
  • ADMET prediction software : Tools like SwissADME or ADMETlab2.0 predict metabolic hotspots (e.g., acetamide hydrolysis) based on molecular descriptors .
  • Radiolabeled tracing : Incorporate ¹⁴C labels at the acetamide carbonyl to track metabolite formation in urine/plasma .

Methodological Challenges

Q. What crystallization challenges are associated with this compound, and how can they be addressed to obtain high-quality X-ray diffraction data?

Answer:

  • Polymorphism : Screen solvents (e.g., DMSO/water vs. acetonitrile) to isolate stable polymorphs .
  • Cocrystal engineering : Introduce coformers (e.g., succinic acid) to improve lattice stability .
  • Low-temperature data collection : Use synchrotron radiation (100 K) to mitigate thermal motion artifacts .

Q. How can researchers validate the purity of this compound when commercial sources (e.g., BenchChem) are deemed unreliable?

Answer:

  • Multi-modal characterization : Combine elemental analysis (C, H, N, S), HPLC (≥95% purity), and orthogonal spectroscopic methods (NMR, IR) .
  • Batch-to-batch reproducibility : Perform comparative TLC and melting point analysis across synthetic batches .

Future Directions

Q. What interdisciplinary approaches are emerging to accelerate the discovery of bioactive derivatives of this compound?

Answer:

  • High-throughput robotics : Automate alkylation and purification steps for rapid SAR exploration .
  • Cryo-EM : Resolve binding modes of derivatives to large protein complexes (e.g., ribosomes) at near-atomic resolution .
  • Open-source databases : Contribute synthetic and bioactivity data to platforms like PubChem to enable crowdsourced derivative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.